molecular formula C16H15I2NO3 B13352647 (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal

Katalognummer: B13352647
Molekulargewicht: 523.10 g/mol
InChI-Schlüssel: UFBMOOPFADPDSD-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially disrupting microtubule assembly and inducing apoptosis in tumor cells. The compound’s methoxyphenoxy group may also contribute to its ability to interact with cellular proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanal stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C16H15I2NO3

Molekulargewicht

523.10 g/mol

IUPAC-Name

(2S)-2-amino-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanal

InChI

InChI=1S/C16H15I2NO3/c1-21-12-2-4-13(5-3-12)22-16-14(17)7-10(8-15(16)18)6-11(19)9-20/h2-5,7-9,11H,6,19H2,1H3/t11-/m0/s1

InChI-Schlüssel

UFBMOOPFADPDSD-NSHDSACASA-N

Isomerische SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I

Kanonische SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C=O)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.